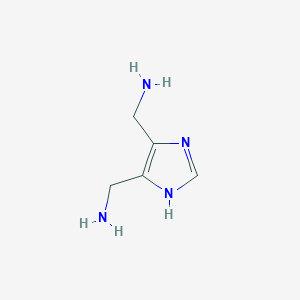
(1H-Imidazole-4,5-diyl)dimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-IMIDAZOLE-4,5-DIMETHANAMINE is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their versatility and are utilized in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-IMIDAZOLE-4,5-DIMETHANAMINE typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the condensation of aldehydes with amines followed by cyclization and elimination reactions .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multicomponent reactions, which are efficient and scalable. These methods include the use of catalysts such as erbium triflate to promote the cyclo-condensation of various starting materials . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1H-IMIDAZOLE-4,5-DIMETHANAMINE undergoes various chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized to form imidazole N-oxides under specific conditions.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and organometallic compounds.
Major Products: The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and various amine derivatives .
Scientific Research Applications
1H-IMIDAZOLE-4,5-DIMETHANAMINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-IMIDAZOLE-4,5-DIMETHANAMINE involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access . The compound can also interact with DNA and proteins, affecting their function and stability . The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .
Comparison with Similar Compounds
1H-IMIDAZOLE-4,5-DIMETHANAMINE can be compared with other imidazole derivatives such as:
1H-IMIDAZOLE-2-CARBOXALDEHYDE: Known for its use in organic synthesis and as an intermediate in pharmaceutical production.
1H-IMIDAZOLE-4-CARBOXYLIC ACID: Utilized in the synthesis of bioactive compounds and as a building block in medicinal chemistry.
1H-IMIDAZOLE-5-CARBOXYLIC ACID: Studied for its potential therapeutic applications and as a precursor in chemical synthesis.
The uniqueness of 1H-IMIDAZOLE-4,5-DIMETHANAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Properties
CAS No. |
771579-17-0 |
|---|---|
Molecular Formula |
C5H10N4 |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
[4-(aminomethyl)-1H-imidazol-5-yl]methanamine |
InChI |
InChI=1S/C5H10N4/c6-1-4-5(2-7)9-3-8-4/h3H,1-2,6-7H2,(H,8,9) |
InChI Key |
NVXCHCRJASEREF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[4-(4-phenylphenyl)phenyl] ethanethioate](/img/structure/B14222315.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole](/img/structure/B14222329.png)
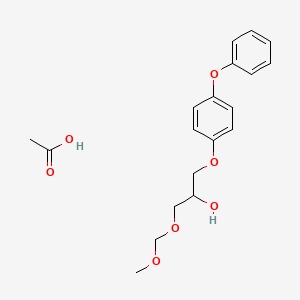
![3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid](/img/structure/B14222332.png)
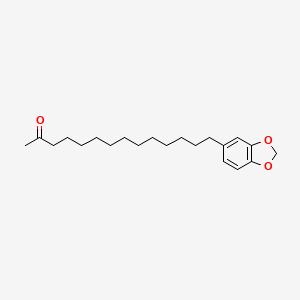
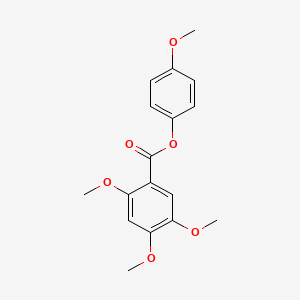

![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)
![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
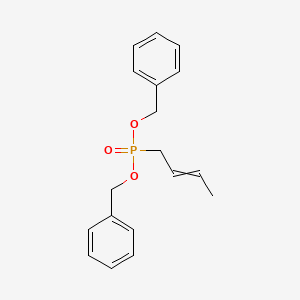
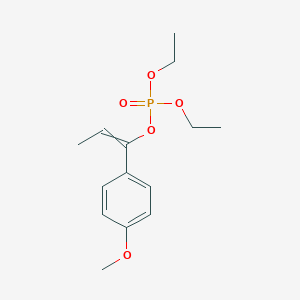

![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
![Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane](/img/structure/B14222409.png)
